molecular formula C18H20N6O2 B2703664 furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049349-70-3

furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2703664
CAS No.: 1049349-70-3
M. Wt: 352.398
InChI Key: LLRDJXIVFWIMMI-UHFFFAOYSA-N
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Description

Furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone ( 1049349-74-7) is a chemical compound with a molecular formula of C18H20N6OS and a molecular weight of 368.47 g/mol . This complex molecule is built around a piperazine ring, which is substituted with a furan-2-yl methanone group and a methylene linker to a 1-(p-tolyl)-1H-tetrazole ring . The tetrazole ring is a significant pharmacophore in medicinal chemistry, known for its metabolic stability and role in mimicking carboxylic acids. Tetrazole-containing compounds are extensively investigated in scientific research for their potential antimicrobial properties . Similarly, the piperazine moiety is a common feature in molecules designed for pharmaceutical research, often contributing to solubility and biological activity. This combination of heterocyclic rings makes this compound a valuable intermediate or building block for researchers in drug discovery and development. It can be utilized in the synthesis of more complex molecules, the exploration of structure-activity relationships (SAR), and screening for various biological activities. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Key Applications: - Antimicrobial Research: Serves as a key scaffold for developing novel antimicrobial agents, given the established activity of tetrazole derivatives against a range of bacterial strains . - Medicinal Chemistry: Functions as a versatile building block for designing and synthesizing new chemical entities for pharmacological screening. - Chemical Biology: Used as a probe to study biological pathways and protein interactions.

Properties

IUPAC Name

furan-2-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-14-4-6-15(7-5-14)24-17(19-20-21-24)13-22-8-10-23(11-9-22)18(25)16-3-2-12-26-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRDJXIVFWIMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce amines .

Scientific Research Applications

Chemistry

In chemistry, furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a valuable compound for pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name/ID Core Structure Substituents on Tetrazole Piperazine Substitution Additional Functional Groups
Target Compound Furan-Piperazine-Tetrazole p-Tolyl (1H-Tetrazol-5-yl)methyl Methanone bridge
2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives Piperazine-Tetrazole-Ethanone Aryl (e.g., F, Cl, NO₂) Allyl Ethanone linker
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives Piperidine-Tetrazole-Ethanone Aryl Ethanone linker
2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-sulfonylpiperazin-1-yl)ethanone Piperazine-Tetrazole-Thioether Substituted phenyl Phenylsulfonyl Thioether linker
Urea derivatives with piperazine-thiazole Piperazine-Thiazole-Urea Hydrazinyl-2-oxoethyl Urea moiety

Key Observations :

  • The target compound’s p-tolyl group contrasts with electron-withdrawing substituents (e.g., NO₂, CF₃) in analogues from and , which enhance antimicrobial and antiproliferative activity .
  • Unlike urea derivatives (), the target lacks hydrogen-bonding motifs, which may reduce affinity for enzymes like kinases or proteases .

Key Findings :

  • Electron-withdrawing substituents (e.g., NO₂, CF₃) correlate with enhanced activity in both antimicrobial and anticancer analogues, likely due to increased electrophilicity and target interaction .
  • The target compound’s p-tolyl group (electron-donating) may reduce potency compared to nitro- or trifluoromethyl-substituted analogues but could improve bioavailability .
  • Thioether linkers () exhibit superior antiproliferative activity over methanone bridges, possibly due to redox-modulating properties .

Physicochemical Properties

Table 3: Physical Properties of Analogues

Compound Class/Evidence ID Melting Point (°C) Solubility Trends Molecular Weight (g/mol)
Target Compound Not reported Likely moderate (furan hydrophobicity) ~440 (estimated)
Sulfonylpiperazine-tetrazole 154–177 Low (hydrophobic sulfonyl) 513–581
Piperazine-urea-thiazole 252–255 Low (crystalline urea) 466–602
Pyrazoline-furan derivatives 152–186 Moderate (polar substituents) ~350–450

Insights :

  • The target compound’s furan and p-tolyl groups may confer moderate solubility in organic solvents, contrasting with sulfonyl- or urea-containing analogues, which exhibit lower aqueous solubility .
  • Higher molecular weight analogues (e.g., >500 g/mol in ) may face challenges in drug-likeness (e.g., Lipinski’s Rule of Five) .

Biological Activity

Furan-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Molecular Formula : C₁₉H₂₅N₇O
  • Molecular Weight : 391.5 g/mol
  • CAS Number : 1049364-29-5

The structure features a furan ring, a piperazine moiety, and a tetrazole group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing furan and tetrazole moieties. For instance:

  • Tetrazoles : Compounds with tetrazole rings have shown significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
  • Furan Derivatives : Research indicates that furan-based compounds exhibit broad-spectrum antimicrobial activity. A review highlighted that furan derivatives possess antibacterial, antifungal, and antiviral properties due to their ability to disrupt cellular functions .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismActivity
Tetrazole AE. coliInhibitory
Furan BStaphylococcus aureusModerate
Furan CCandida albicansStrong

Anti-inflammatory Properties

Furan derivatives have been extensively studied for their anti-inflammatory effects. The presence of the furan ring has been linked to the inhibition of pro-inflammatory cytokines. For example:

  • Mechanism : The anti-inflammatory activity is often attributed to the modulation of pathways involving NF-kB and COX enzymes, leading to reduced production of inflammatory mediators .

Anticancer Activity

The anticancer potential of furan-containing compounds is notable. Research has demonstrated that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Case Studies

  • Pyrazole Derivatives : A study indicated that pyrazole derivatives, which share structural similarities with the target compound, showed potent inhibitory activity against BRAF(V600E) and EGFR kinases, making them promising candidates for cancer therapy .
  • In Vivo Studies : In vivo studies on related compounds revealed significant tumor reduction in models of breast cancer when treated with furan-based agents .

Table 2: Summary of Anticancer Studies

Study ReferenceCompound TestedCancer TypeResult
Study AFuran-Pyrazole HybridBreast Cancer60% Tumor Reduction
Study BTetrazole DerivativeLung CancerApoptosis Induction

Q & A

Q. What protocols ensure reproducibility in biological screening assays?

  • Cell lines : Use ATCC-validated strains (e.g., E. coli ATCC 25922) and standardized inoculum densities (0.5 McFarland) .
  • Positive controls : Include ciprofloxacin (for antibacterial assays) or tamoxifen (for cytotoxicity tests) to validate assay conditions .

Q. How to design stability studies for long-term storage of this compound?

  • Conditions : Store at –20°C in amber vials under argon. Monitor degradation via HPLC every 6 months .
  • Key findings : No significant degradation (<2%) is observed over 12 months when stored properly .

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